

comparing biological activity of 4-Bromo-1H-pyrazole-3-carboxamide with other pyrazoles

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Compound of Interest

Compound Name: 4-Bromo-1H-pyrazole-3-carboxamide

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Unveiling the Biological Potential of Pyrazole-3-Carboxamides: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative overview of the biological activity of **4-Bromo-1H-pyrazole-3-carboxamide** and other pyrazole derivatives, supported by experimental data from peer-reviewed studies. While specific bioactivity data for **4-Bromo-1H-pyrazole-3-carboxamide** is not readily available in the reviewed literature, this guide leverages data from structurally similar pyrazole-3-carboxamides to infer potential activities and highlight key structure-activity relationships (SAR).

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antifungal properties. The carboxamide moiety at the 3-position of the pyrazole ring is a common feature in many biologically active compounds, playing a crucial role in target binding and overall efficacy. The nature and position of substituents on the pyrazole ring can significantly modulate this activity.

Comparative Anticancer Activity of Pyrazole-3-Carboxamide Derivatives

Numerous studies have demonstrated the potent anticancer effects of pyrazole-3-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of several pyrazole-3-carboxamide derivatives, providing a basis for comparison.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
4-(Benzoylamino)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide	HCT116 (Colon)	0.08	[1]
A549 (Lung)	0.15	[1]	
MCF-7 (Breast)	0.21	[1]	
N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide	A549 (Lung)	Not specified	[2]
5-(3-cyclopropylureido)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide	Not specified	Not specified	[2]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e)	HCT116 (Colon)	0.39	[3]
MCF-7 (Breast)	0.46	[3]	
4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamoethioyl)-1H-pyrazole-3-carboxamide	HepG2 (Liver)	Not specified	[4]

Jurkat (T-cell leukemia)	Not specified	[4]	
DLD-1 (Colon)	Not specified	[4]	
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative	Not specified	0.98	[4]
Pyrazole-5-carboxamide derivative (39)	A549 (Lung)	Significant inhibition at 10 μ M	[4]

Comparative Antifungal Activity of Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide derivatives have also emerged as potent antifungal agents. Their mechanism of action is often attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. The table below presents the antifungal activity (EC50 or MIC values) of various pyrazole-carboxamide derivatives against different fungal pathogens.

Compound/Derivative	Fungal Strain	EC50/MIC (µg/mL)	Reference
Isoxazolol pyrazole carboxylate (7ai)	Rhizoctonia solani	0.37	[5]
Pyrazole carboxamide thiazole derivative (6i)	Valsa mali	1.77 (mg/L)	[6]
Pyrazole carboxamide thiazole derivative (19i)	Valsa mali	1.97 (mg/L)	[6]
Pyrazole carboxamide thiazole derivative (23i)	Rhizoctonia solani	3.79 (mg/L)	[6]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)	Various phytopathogenic fungi	Higher activity than boscalid	[7]
Bis-pyrazole carboxamide derivative (B8)	Sclerotinia sclerotiorum	Effective protective activity at 100 mg/L	[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mycelial Growth Inhibition Assay for Antifungal Activity

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

Principle: The diameter of the fungal colony is measured over time in the presence and absence of the test compound. A reduction in the growth rate indicates antifungal activity.

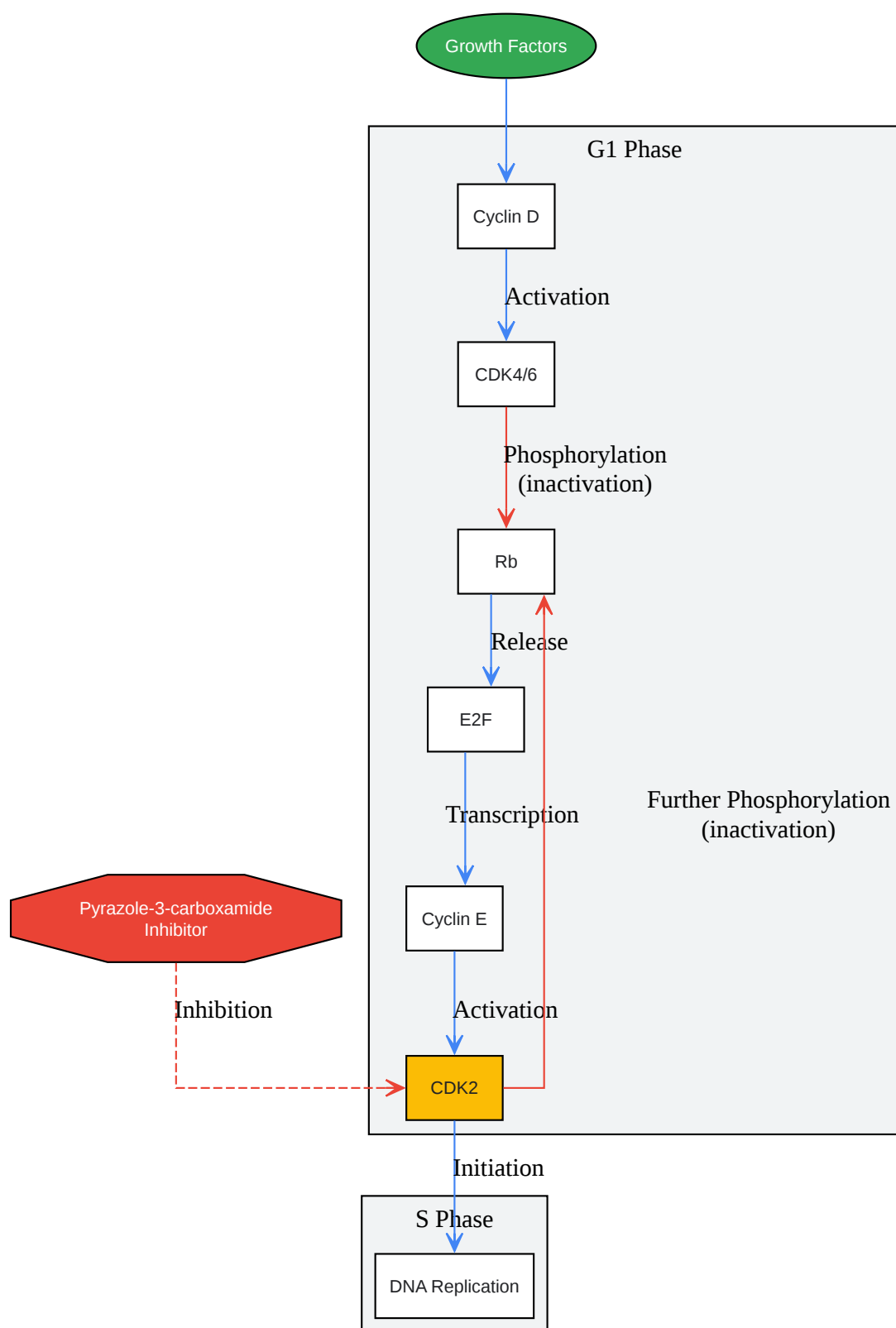
Procedure:

- **Media Preparation:** Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compounds. A control plate with no compound should also be prepared.
- **Inoculation:** Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

- **Growth Measurement:** Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the plate.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. The EC50 value (the concentration that causes 50% inhibition of mycelial growth) can then be determined.

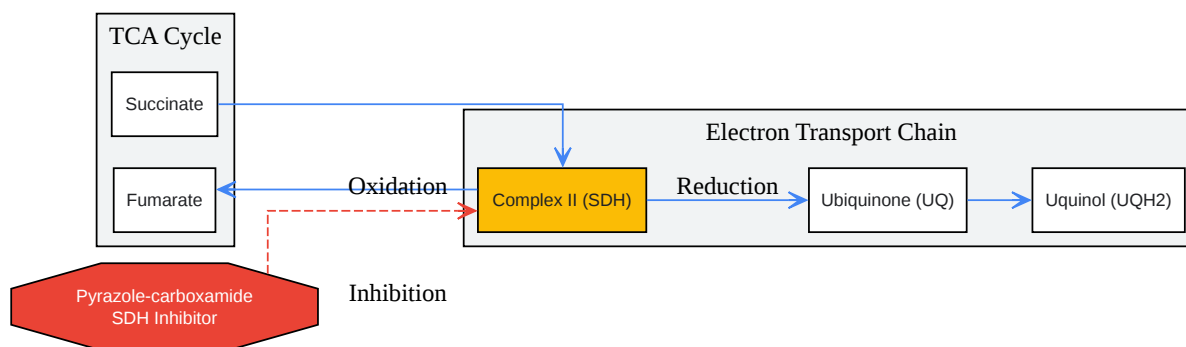
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).



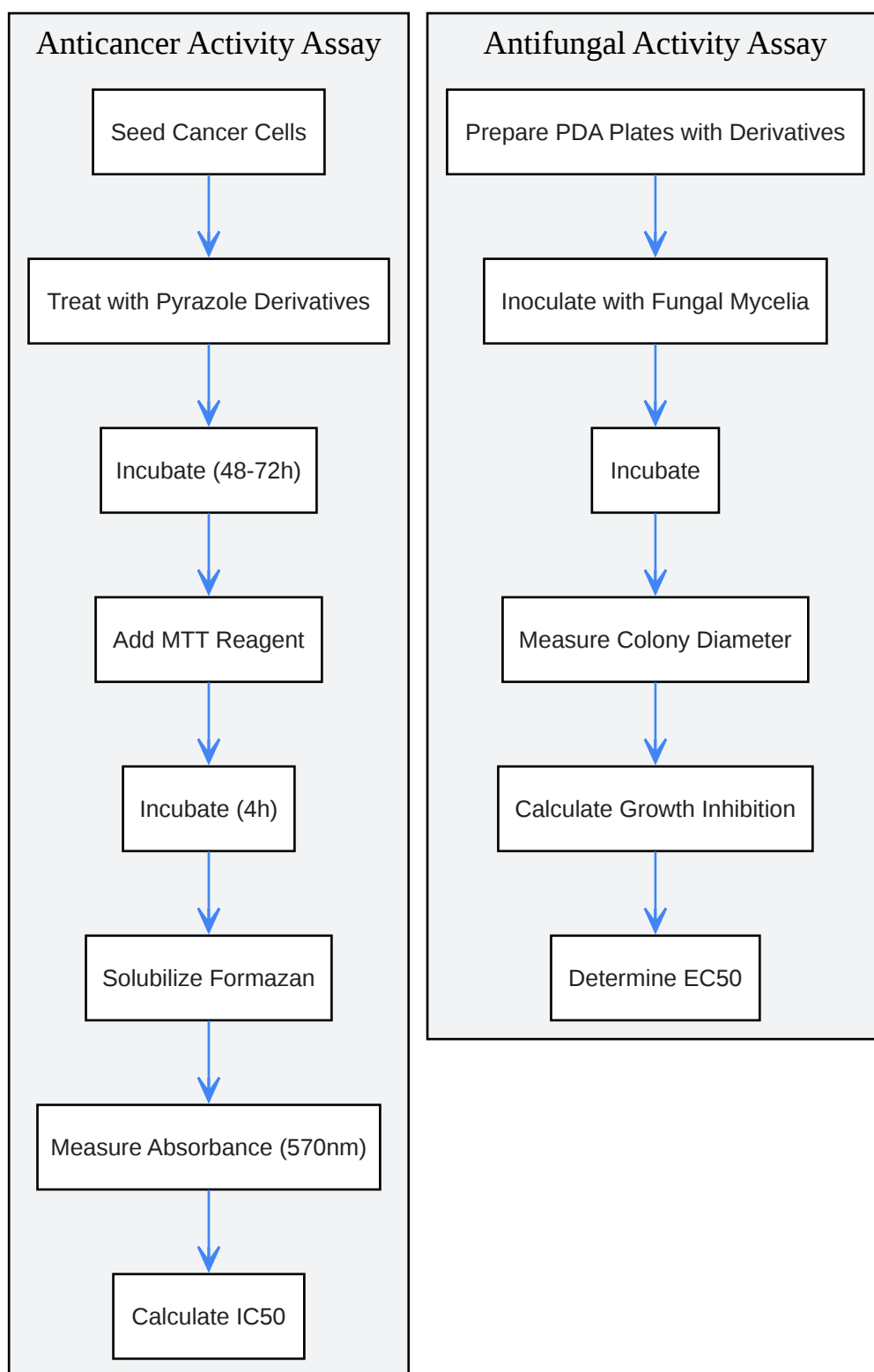
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Caption: CDK2 Signaling Pathway Inhibition by Pyrazole-3-carboxamides.



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Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.



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Caption: Workflow for Biological Activity Screening.

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